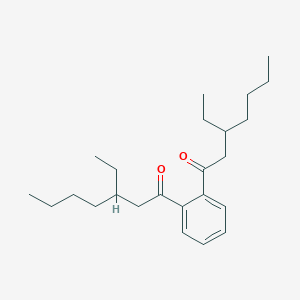
1,1'-(1,2-Phenylene)bis(3-ethylheptan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) is an organic compound characterized by its unique structure, which includes a phenylene group flanked by two 3-ethylheptan-1-one moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) typically involves the reaction of 1,2-dibromobenzene with 3-ethylheptan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can occur at the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,3-Phenylene)bis(3-ethylheptan-1-one): Similar structure but with a different position of the phenylene group.
1,1’-(1,4-Phenylene)bis(3-ethylheptan-1-one): Another isomer with the phenylene group in the para position.
1,1’-(1,2-Phenylene)bis(3-phenylurea): A related compound with urea groups instead of ketones.
Uniqueness
1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form coordination complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
663917-99-5 |
|---|---|
Formule moléculaire |
C24H38O2 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
3-ethyl-1-[2-(3-ethylheptanoyl)phenyl]heptan-1-one |
InChI |
InChI=1S/C24H38O2/c1-5-9-13-19(7-3)17-23(25)21-15-11-12-16-22(21)24(26)18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3 |
Clé InChI |
ZUUMDAOVLDVZID-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(=O)C1=CC=CC=C1C(=O)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















